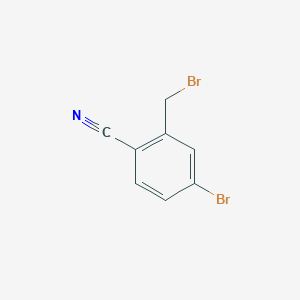

4-Bromo-2-(bromomethyl)benzonitrile

Vue d'ensemble

Description

4-Bromo-2-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 4th and 2nd positions, and a nitrile group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2-(bromomethyl)benzonitrile can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . Another method involves the reaction of 4-bromo-2-fluorobenzonitrile with bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(bromomethyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Condensation Reactions: It can undergo base-promoted condensation reactions with compounds like homophthalic anhydride to form complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium hydroxide (KOH) and other strong bases.

Condensation Reactions: Reagents like homophthalic anhydride and bases such as KOH are used.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

Condensation Reactions: Products include complex heterocyclic compounds like 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.

Applications De Recherche Scientifique

Synthesis Applications

-

Ligand Synthesis :

4-Bromo-2-(bromomethyl)benzonitrile is utilized in the synthesis of ligands that contain chelating pyrazolyl-pyridine groups. These ligands are significant in coordination chemistry and catalysis due to their ability to form stable complexes with metal ions . -

Pharmaceutical Intermediates :

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including those targeting specific enzyme pathways. For instance, it is involved in synthesizing impurities related to alogliptin, a drug used for managing type 2 diabetes by inhibiting the DPP-4 enzyme . -

Organic Synthesis :

It acts as a building block for more complex organic molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it valuable in developing new chemical entities for drug discovery .

Case Study 1: Ligand Development

A study demonstrated the use of this compound in creating a new class of ligands for metal coordination. The resulting complexes showed enhanced catalytic activity in oxidation reactions, indicating the compound's potential for developing efficient catalysts in organic transformations.

Case Study 2: Pharmaceutical Synthesis

In a synthesis route for alogliptin impurities, researchers employed this compound as a key intermediate. The process involved reacting this compound with other reagents under controlled conditions, yielding the desired pharmaceutical intermediates with high purity and yield .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzonitrile involves its ability to participate in nucleophilic substitution and condensation reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Bromomethyl)benzonitrile: Similar structure but with bromine at the 2nd position only.

4-(Bromomethyl)benzonitrile: Similar structure but with bromine at the 4th position only.

4-Bromobenzonitrile: Lacks the bromomethyl group, only has a bromine atom at the 4th position.

Uniqueness

4-Bromo-2-(bromomethyl)benzonitrile is unique due to the presence of two bromine atoms at different positions on the benzene ring, which allows for diverse reactivity and the formation of complex structures. This dual substitution pattern provides more opportunities for chemical modifications and applications in various fields.

Activité Biologique

4-Bromo-2-(bromomethyl)benzonitrile (C8H5Br2N) is an organic compound notable for its diverse biological activities and applications in scientific research. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure and Properties

This compound is a derivative of benzonitrile, characterized by two bromine substitutions on the benzene ring and a nitrile group. Its molecular structure can be represented as follows:

Physical Properties

- Melting Point: 114 - 117 °C

- Solubility: Insoluble in water

- Stability: Stable under normal conditions, not auto-flammable .

The compound exhibits significant biochemical properties, particularly in the synthesis of ligands with chelating capabilities. It interacts with various biomolecules, influencing enzymatic activities and cellular processes.

Enzymatic Interactions

This compound can react with enzymes and proteins, affecting their functions. For instance, it has been shown to interact with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile, highlighting its role in enzyme-mediated reactions .

Cellular Effects

The compound's influence on cellular processes is profound:

- Cell Signaling: It alters cell signaling pathways, impacting gene expression and cellular metabolism.

- Gene Expression: Changes in gene expression can lead to modified cellular behavior, which is crucial for understanding its biological activity.

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models. Lower doses may exhibit minimal toxicity, while higher doses can lead to adverse effects, establishing a threshold for safe application.

The mechanism by which this compound exerts its biological effects involves:

- Nucleophilic Substitution Reactions: The bromine atoms serve as leaving groups, facilitating nucleophilic attacks that lead to new bond formations.

- Chelation: The compound's ability to form chelating complexes with metal ions influences various enzymatic activities .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals its unique reactivity:

| Compound Name | Structure Characteristics |

|---|---|

| 2-(Bromomethyl)benzonitrile | Bromine at the 2nd position only |

| 4-(Bromomethyl)benzonitrile | Bromine at the 4th position only |

| 4-Bromobenzonitrile | Lacks the bromomethyl group |

The dual bromine substitution allows for enhanced reactivity and versatility in chemical modifications .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Synthesis of Chelating Ligands : Research highlighted its use in synthesizing ligands that bind metal ions, which are crucial for various biochemical applications.

- Impact on Cellular Metabolism : Studies indicated that treatment with this compound could alter metabolic pathways in cultured cells, leading to significant changes in cellular behavior and function .

- Toxicity Assessments : Animal model studies assessed the compound's toxicity across different dosages, establishing a safe range for potential therapeutic applications .

Propriétés

IUPAC Name |

4-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNJVDVXYVPGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.